Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl
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Overview
Description
Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyclohexa-2,4-dien-1-yl group, and a prop-2-ene-1-sulfonyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl typically involves multiple steps, starting with the preparation of the naphthalene derivative. The cyclohexa-2,4-dien-1-yl group is then introduced through a series of cyclization reactions. The final step involves the attachment of the prop-2-ene-1-sulfonyl group to the silicon atom under controlled conditions, such as specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and cyclohexa-2,4-dien-1-yl compounds, such as:
- Naphthalene
- Cyclohexa-2,4-dien-1-yl derivatives
- Prop-2-ene-1-sulfonyl compounds
Uniqueness
Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62381-57-1 |
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Molecular Formula |
C21H23O3SSi |
Molecular Weight |
383.6 g/mol |
InChI |
InChI=1S/C21H23O3SSi/c1-3-17-25(22,23)24-26(4-2)21(15-8-5-9-16-21)20-14-10-12-18-11-6-7-13-19(18)20/h3,5-15H,1,4,16-17H2,2H3 |
InChI Key |
XKRAIWVUBXTWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)OS(=O)(=O)CC=C |
Origin of Product |
United States |
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